(2-Acetyl-4-methylpentyl)trimethylammonium Iodide
Overview
Description
Mechanism of Action
Mode of Action
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is a quaternary ammonium salt . Quaternary ammonium salts are known for their surfactant properties, which means they can lower the surface tension of liquids, allowing them to spread out more easily . This property is often utilized in detergents and antiseptics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide typically involves the reaction of 4-iodo-2-acetylpentane with trimethylamine in the presence of sodium hydroxide . The reaction is usually carried out under an inert atmosphere to prevent interference from moisture and oxygen in the air .
Industrial Production Methods
On an industrial scale, the compound can be synthesized by adding methyl iodide to a solution of 3-[(dimethylamino)methyl]-5-methylhexan-2-one in dichloromethane at temperatures between 5°C and 20°C . The mixture is then stirred and filtered to obtain the final product as a white solid .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various acids and bases . The reactions are often carried out under reflux conditions to ensure complete reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the iodide ion is typically replaced by another nucleophile .
Scientific Research Applications
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (2-acetyl-4-methylpentyl)trimethylammonium iodide
- Valbenazine iodide
- Tetrabenazine related compound B
Uniqueness
This compound is unique due to its high solubility in water and its effective surfactant properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to reduce surface tension under both acidic and basic conditions further enhances its versatility .
Properties
IUPAC Name |
(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKXTXHDRLVAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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